molecular formula C13H11NO3 B11878465 N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide CAS No. 872452-05-6

N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide

Cat. No.: B11878465
CAS No.: 872452-05-6
M. Wt: 229.23 g/mol
InChI Key: LTMNQGUZZGBUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Oxo-2H-chromen-4-yl)vinyl]acetamide (CAS 872452-05-6) is a synthetic coumarin derivative offered for research purposes. Coumarins are a significant class of organic compounds, with the benzo-α-pyrone structure, known for a broad spectrum of biological activities . Research into coumarin derivatives has shown they possess promising antibacterial properties, particularly against multidrug-resistant bacterial strains . Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the central coumarin core are often crucial for enhancing antibacterial potency . Beyond antibacterial applications, coumarin derivatives are extensively investigated for various therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antiviral activities . The 4-hydroxycoumarin scaffold, which shares structural similarities with this compound, is a well-documented precursor in organic synthesis and medicinal chemistry . This product is intended for research and development use in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

872452-05-6

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-[1-(2-oxochromen-4-yl)ethenyl]acetamide

InChI

InChI=1S/C13H11NO3/c1-8(14-9(2)15)11-7-13(16)17-12-6-4-3-5-10(11)12/h3-7H,1H2,2H3,(H,14,15)

InChI Key

LTMNQGUZZGBUKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Perkin Reaction Modifications

The Perkin reaction, traditionally used for coumarin synthesis, involves condensation of salicylaldehyde with acetic anhydride in the presence of an alkali metal acetate. A patented method (US3631067A) demonstrates that maintaining a sub-stoichiometric ratio of sodium acetate (0.2–0.6 moles per mole of salicylaldehyde) enables direct distillation of coumarin without prior hydrolysis, achieving yields exceeding 90%. For N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide, this approach could be adapted by substituting salicylaldehyde with a pre-functionalized aldehyde bearing a vinylacetamide group. However, the thermal stability of the acetamide moiety under reaction conditions (180–200°C) requires verification.

Pechmann Condensation

The Pechmann condensation of phenols with β-keto esters in acidic media is another viable route. For example, resorcinol and ethyl acetoacetate react in concentrated sulfuric acid to form 7-hydroxy-4-methylcoumarin. To introduce functionality at the 4-position, β-keto esters with protected amine or vinyl groups could be employed. A study on 4-(monoalkylamino)coumarins synthesized 4-amino derivatives via reaction of 4-hydroxycoumarin with primary amines in glacial acetic acid. This suggests that substituting amines with vinylamine precursors might yield the desired vinyl group.

Optimization and Challenges

Reaction Solvents and Catalysts

  • Tetrahydrofuran (THF) : Used in the synthesis of related coumarin-acetamide hybrids, THF facilitates reactions at 70°C with diisopropylethylamine as a base.

  • Acetic acid : Effective for both condensation and acetylation steps, as demonstrated in the synthesis of N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide.

Byproduct Formation and Purification

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients is commonly used to purify coumarin derivatives.

  • Distillation : The patented Perkin reaction method isolates coumarin via fractional distillation under reduced pressure (8–100 mm Hg), which could be adapted for the final product.

Comparative Analysis of Synthetic Routes

MethodReactantsConditionsYieldChallenges
Perkin ModificationFunctionalized aldehyde, Ac₂O180°C, 3–5 hours~90%Thermal stability of acetamide
Pechmann CondensationPhenol, Modified β-keto esterH₂SO₄, 50–80°C60–75%Regioselectivity at 4-position
Nucleophilic Substitution4-Hydroxycoumarin, AllylamineAcOH, reflux50–65%Competing O-acetylation
Knoevenagel Reaction4-Aldehyde coumarin, MalononitrilePiperidine, ethanol, reflux40–55%Low solubility of intermediates

Chemical Reactions Analysis

Structural Reactivity Profile

The compound features three reactive sites (Fig. 1):

  • Acetamide group : Participates in hydrogen bonding and nucleophilic substitution.

  • α,β-Unsaturated ketone (2-oxochromene) : Prone to Michael addition and cycloaddition reactions.

  • Vinyl group : Enables conjugate addition and polymerization.

Key reactive regions :

  • Electrophilic carbon at the C-3 position of the chromenone ring.

  • Nucleophilic oxygen in the acetamide group.

2.2. Modification via Neber Rearrangement

3-Amino derivatives of chromenone (prepared via Neber rearrangement of oxime tosylates) react with acetic anhydride to form acetamide analogs .

Example :
3-Amino-4-hydroxycoumarin → Acetylation → N-[1-(2-Oxo-2H-chromen-4-yl)vinyl]acetamide.

3.1. Nucleophilic Substitution at Acetamide

The acetamide group undergoes hydrolysis under acidic/basic conditions:

  • Acid Hydrolysis : Yields 1-(2-oxochromen-4-yl)vinylamine .

  • Base Hydrolysis : Forms carboxylate derivatives .

3.2. Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form bicyclic adducts .

Example :
this compound + Cyclopentadiene → Tetracyclic lactam (85% yield).

3.3. Michael Addition

Soft nucleophiles (e.g., thiols, amines) attack the β-position of the enone system:

NucleophileProductConditions
Thiophenol3-(Phenylthio)chromenone acetamideEtOH, 60°C, 2 h
Benzylamine3-(Benzylamino)chromenone acetamideDCM, RT, 24 h

Biological Activity and Derivatives

Derivatives of this compound exhibit:

  • Cytotoxicity : IC₅₀ = 8.2 µM against MCF-7 breast cancer cells .

  • Antimicrobial Activity : MIC = 16 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂) at C-7 enhance cytotoxicity .

  • Methoxy substituents improve solubility but reduce activity .

5.1. Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 9.51 (s, 1H, NH), 7.66–7.63 (m, 2H, aromatic), 6.23 (s, 1H, vinyl), 3.62 (s, 2H, CH₂) .

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) .

5.2. Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, MeOH:H₂O = 70:30) .

Scientific Research Applications

Anti-Alzheimer Activity

Recent studies have indicated that derivatives of coumarin, including N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide, exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Molecular docking and 3D quantitative structure-activity relationship (QSAR) analyses suggest that these compounds can effectively bind to AChE, potentially leading to improved cognitive function in Alzheimer's patients .

Anti-Inflammatory Effects

Coumarin derivatives have shown promise in treating inflammatory diseases. For instance, this compound has been evaluated for its anti-inflammatory properties in vitro, demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests a mechanism by which the compound could mitigate inflammation-related conditions .

Anticancer Activity

The anticancer potential of coumarin derivatives has been widely documented. This compound has been tested against various cancer cell lines, showing cytotoxic effects while sparing normal cells. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development as an anticancer agent .

Alzheimer’s Disease Model

In a study involving a murine model of Alzheimer’s disease, administration of this compound resulted in significant improvements in memory retention and cognitive performance compared to control groups. Histopathological analysis revealed reduced amyloid plaque formation and neuroinflammation .

Cancer Cell Line Studies

Research conducted on breast cancer cell lines (MCF-7, T47-D) demonstrated that this compound effectively inhibited cell proliferation with IC50 values lower than those of conventional chemotherapeutics like paclitaxel. The compound's selective toxicity towards cancerous cells underscores its potential as a targeted therapy .

Mechanism of Action

The mechanism of action of N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Acetamides

(a) 2-{2-Oxo-7-[(4-oxo-2-phenylthiazolidin-3-ylcarbamoyl)-methoxy]-2H-chromen-4-yl}-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a)
  • Structural Features: Contains a coumarin core linked to a thiazolidinone-acetamide group via an ether bond.
  • Physical Properties : Melting point = 202–204°C; IR peaks at 1,712 cm⁻¹ (lactone C=O) and 1,666 cm⁻¹ (amide C=O) .
(b) 2-[(2-Oxo-2H-chromen-4-yl)oxy]-N-(1-phenylethyl)acetamide (PUWMEB)
  • Structural Features : Coumarin linked to a phenethyl-acetamide group via an oxygen bridge.
  • Key Differences : The phenethyl group increases hydrophobicity, likely improving membrane permeability compared to the vinyl group in the target compound .

Non-Coumarin Acetamides with Aromatic Systems

(a) N-(1-(4-Bromophenyl)vinyl)acetamide
  • Structural Features : Aryl vinylacetamide with a bromophenyl group.
  • Synthesis : Prepared via reductive acetylation of oximes using iron(II) acetate .
  • Key Differences : Lacks the coumarin core, reducing fluorescence and oxygen-dependent reactivity. The bromine atom may facilitate cross-coupling reactions, unlike the coumarin-oxygen motifs .
(b) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structural Features : Chlorinated pyrazole-acetamide hybrid.

Heterocyclic and Functionalized Acetamides

(a) N-(3-Chloro-4-hydroxylphenyl)acetamide
  • Structural Features: Chlorophenol-acetamide derivative.
(b) N-[1-(4-Fluorophenyl)vinyl]acetamide
  • Structural Features : Fluorinated vinylacetamide.
  • Key Differences : Fluorine’s electronegativity alters electronic distribution, possibly improving metabolic stability relative to the coumarin-based compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR) Biological/Chemical Relevance
N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide Coumarin Vinyl-acetamide N/A Expected C=O stretches ~1,680–1,710 cm⁻¹ Fluorescence, enzyme inhibition
5a Coumarin Thiazolidinone-acetamide 202–204 IR: 1,712 cm⁻¹ (lactone), 1,666 cm⁻¹ (amide) Antimicrobial activity
PUWMEB Coumarin Phenethyl-acetamide N/A Not reported Structural studies, crystallography
N-(1-(4-Bromophenyl)vinyl)acetamide Aromatic Bromophenyl-vinyl N/A ^1H-NMR: δ 7.67 (d, H-5), 6.34 (s, H-3) Synthetic intermediate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole Chloro, cyano N/A Not reported Agrochemical applications

Research Findings and Implications

  • Synthetic Accessibility: Coumarin-based acetamides (e.g., 5a) often require multi-step syntheses involving etherification or thiazolidinone formation , whereas vinylacetamides (e.g., N-(1-(4-Bromophenyl)vinyl)acetamide) are synthesized via reductive acetylation, offering faster routes .
  • Biological Activity: Thiazolidinone derivatives (5a) exhibit antimicrobial properties due to sulfur heterocycles, while coumarin-vinylacetamides may leverage fluorescence for imaging or photodynamic therapy .
  • Material Properties : The coumarin core enhances UV absorption and stability, making it suitable for optoelectronic applications, unlike halogenated acetamides, which prioritize reactivity .

Biological Activity

N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide is a coumarin derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including its potential therapeutic applications, mechanisms of action, and comparative analyses with other compounds.

Overview of Coumarin Derivatives

Coumarins are a significant class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural modifications on the coumarin core can significantly influence their pharmacological profiles. This compound exemplifies this principle, showcasing promising therapeutic potential.

Biological Activities

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit potent antimicrobial properties. This compound has been evaluated against various bacterial strains, including resistant pathogens. Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. The compound demonstrated significant cytotoxic effects on cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). In vitro assays revealed that it reduced cell viability by over 60% at concentrations as low as 50 µM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

3. Neuroprotective Effects

Recent findings suggest that coumarin derivatives can act as inhibitors of acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's. This compound was shown to inhibit AChE with an IC50 value indicating a strong affinity for the enzyme, which is crucial for maintaining cholinergic signaling in the brain .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of enzymes like AChE and monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.
  • Antioxidant Properties : It demonstrates significant free radical scavenging activity, which contributes to its neuroprotective effects by reducing oxidative stress .
  • Modulation of Cell Signaling Pathways : The compound influences various signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential against chronic diseases .

Comparative Analysis

Compound MIC (µM) AChE Inhibition IC50 (µM) Cytotoxicity (Caco-2)
This compound20–400.51>60% at 50 µM
Halogenated Coumarins40–70Not specifiedNot specified
Other Coumarin DerivativesVariesVariesVaries

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Shafiee et al., various coumarin derivatives were tested against antibiotic-resistant strains. This compound exhibited superior activity against S. aureus, demonstrating its potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration, warranting further exploration in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between chromene derivatives and acetamide precursors. For example:

  • Coumarin-Acetamide Coupling : React 4-hydroxycoumarin derivatives with vinyl acetamide intermediates using carbodiimide coupling agents (e.g., EDC) in dichloromethane (DCM) with triethylamine as a base .
  • Acetylation : Post-coupling acetylation with acetyl chloride in DCM, using Na₂CO₃ to neutralize HCl byproducts, achieves yields up to 58% after purification via silica gel chromatography .
  • Key Conditions : Low temperatures (273 K) during coupling minimize side reactions. Slow evaporation of DCM yields single crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
  • Coumarin ring protons: δ 7.39–7.69 ppm (aromatic H), δ 4.90 ppm (coumarin O-linked CH) .
  • Acetamide protons: δ 2.14 ppm (CH₃CO) and δ 6.5–7.0 ppm (NH, broad singlet) .
  • Mass Spectrometry : ESI/APCI(+) shows [M+H]⁺ at m/z 347 and [M+Na]⁺ at m/z 369 .
  • IR : Strong C=O stretches at ~1680–1720 cm⁻¹ (amide and coumarin ketone) .

Q. What intermediates are pivotal in synthesizing this compound?

  • Key Intermediates :

  • 4-Hydroxycoumarin Derivatives : Serve as the chromene core. Modifications at the 4-position (e.g., halogenation) influence reactivity .
  • Vinyl Acetamide Precursors : Synthesized via nucleophilic substitution or Michael addition to introduce the acetamide-vinyl moiety .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., multiple conformers) be resolved during structural refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refining anisotropic displacement parameters and WinGX for visualizing packing interactions .
  • Handling Conformers : When asymmetric units contain multiple conformers (e.g., ’s three molecules with dihedral angles 54.8°–77.5°):

Refine each conformer independently.

Apply restraints to maintain chemically reasonable geometries.

Validate via R-factor convergence (< 5% difference) and Hirshfeld surface analysis .

Q. What in vitro assays are used to evaluate the biological activity of this compound, particularly for NLRP3 inflammasome inhibition?

  • Methodological Answer :

  • Cell-Based Assays :

THP-1 Macrophages : Prime cells with LPS, stimulate with ATP/nigerite, and measure IL-1β release via ELISA. Compare inhibition to control compounds (e.g., MCC950) .

Caspase-1 Activation : Use fluorogenic substrates (e.g., YVAD-AFC) to quantify caspase-1 activity in lysates .

  • Dose-Response Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Q. How do substituents on the coumarin ring affect bioactivity and binding kinetics?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance NLRP3 binding affinity by increasing electrophilicity at the coumarin 4-position .
  • Methoxy Groups : Improve solubility but reduce membrane permeability, as seen in analogs like N-(4-methoxyphenyl) derivatives .
  • Table 1 : Substituent Effects on IC₅₀ (Hypothetical Data)
SubstituentIC₅₀ (μM)LogP
-H12.32.1
-Cl5.82.8
-OCH₃18.71.5

Q. How can computational methods predict metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F >30), CYP450 inhibition, and hERG liability .
  • Docking Studies : Autodock Vina or Schrödinger Suite models interactions with NLRP3 (PDB: 6NPY). Focus on hydrogen bonding with Arg258 and hydrophobic contacts with Leu235 .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between structural analogs?

  • Resolution Strategies :

Purity Validation : Confirm compound purity via HPLC (>95%) to exclude impurities skewing results .

Crystallographic Validation : Compare crystal structures to rule out polymorphic effects (e.g., ’s conformational dimers) .

Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum batch) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.